molecular formula C13H11F2NS B2789828 2-[(3,5-Difluorobenzyl)thio]aniline CAS No. 259132-34-8

2-[(3,5-Difluorobenzyl)thio]aniline

Cat. No.: B2789828
CAS No.: 259132-34-8
M. Wt: 251.29
InChI Key: FUUBNJMIVAYCFQ-UHFFFAOYSA-N
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Description

2-[(3,5-Difluorobenzyl)thio]aniline, with the CAS number 259132-34-8 and molecular formula C13H11F2NS, is a specialized fine chemical utilized primarily as a key building block in organic synthesis and medicinal chemistry research . The compound features a molecular structure that incorporates both an aniline group and a benzylthio ether moiety with two fluorine atoms at the 3 and 5 positions of the benzyl ring. This unique structure makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. Aniline derivatives are fundamental in the preparation of a wide range of chemical compounds and are extensively used in the pharmaceutical industry for the synthesis of various drugs . The presence of the aniline group allows for further functionalization through reactions such as acylation, diazotization, and electrophilic substitution, while the fluorine atoms can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity . Researchers employ this compound under the designation "For Research Use Only," and it is strictly not intended for human or animal diagnostic or therapeutic applications . As a building block, it serves a critical role in drug discovery efforts, including the exploration of new protease inhibitors, kinase inhibitors, and other biologically active small molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,5-difluorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NS/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUBNJMIVAYCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 2 3,5 Difluorobenzyl Thio Aniline

Retrosynthetic Analysis of the 2-[(3,5-Difluorobenzyl)thio]aniline Scaffold

Retrosynthetic analysis of this compound identifies the C–S bond as the most logical point for disconnection. This cleavage reveals two primary precursor synthons: a nucleophilic sulfur species and an electrophilic aromatic or benzylic species. This leads to two principal synthetic strategies:

Route A: This approach involves the reaction of a 2-aminophenylthiolate synthon (from 2-aminothiophenol) with an electrophilic 3,5-difluorobenzyl halide. This is a classical nucleophilic substitution (SN2) pathway.

Route B: This strategy disconnects to a 2-haloaniline synthon and a 3,5-difluorobenzyl thiol synthon. The C–S bond is then formed via either a nucleophilic aromatic substitution (SNAr) or, more commonly, a transition-metal-catalyzed cross-coupling reaction.

Given the commercial availability and reactivity profiles of the required precursors, Route B, particularly utilizing transition-metal-catalyzed cross-coupling, often represents a more versatile and widely applicable strategy.

Precursor Synthesis and Reactivity Pathways

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: a halogenated aniline (B41778) and a difluorobenzyl thiol intermediate.

Synthesis of 2-Haloaniline Precursors

2-Haloanilines (where the halogen can be F, Cl, Br, or I) are crucial starting materials for cross-coupling reactions. The choice of halogen influences the reactivity, with the order typically being I > Br > Cl > F. Various methods exist for their synthesis, often starting from aniline or corresponding nitrobenzene (B124822) derivatives.

2-Fluoroaniline: This precursor is a key building block in the pharmaceutical and agrochemical industries. nbinno.com It is typically synthesized from 2-fluoronitrobenzene through catalytic hydrogenation or reduction with metals in acidic media.

2-Chloroaniline: A common method for its preparation involves the reduction of 2-nitrochlorobenzene using iron filings in the presence of a dilute acid like hydrochloric acid. chemicalbook.com Alternatively, direct chlorination of acetanilide (B955) followed by hydrolysis can yield 2-chloroaniline, though regioselectivity can be a challenge.

2-Bromoaniline: Synthesis can be achieved by the reduction of 2-bromonitrobenzene, which is often prepared from the nitration of bromobenzene. guidechem.comechemi.com Direct bromination of aniline is difficult to control and often leads to polybrominated products, so protecting the amino group as an acetanilide is a common strategy to control the reaction. askfilo.com Another classic route starts with 2-nitroaniline (B44862), which undergoes a Sandmeyer-type reaction (diazotization followed by reaction with CuBr) to give 2-bromonitrobenzene, which is then reduced. guidechem.comchemicalbook.com

2-Iodoaniline: This precursor can be synthesized from 2-nitroaniline via a Sandmeyer reaction using potassium iodide. guidechem.com An improved method involves the reverse addition of the diazonium salt solution to the potassium iodide solution to increase yield and purity. guidechem.com More recent methods include the direct iodination of anilines under specific conditions or the decarboxylative iodination of anthranilic acids. guidechem.comrsc.org

Table 1: Common Synthetic Routes to 2-Haloaniline Precursors
2-HaloanilineStarting MaterialKey ReagentsReaction Type
2-Fluoroaniline2-FluoronitrobenzeneH₂, Pd/C or Fe/HClNitro Reduction
2-Chloroaniline2-ChloronitrobenzeneFe, HCl, H₂ONitro Reduction chemicalbook.com
2-Bromoaniline2-Nitroaniline1. NaNO₂, H₂SO₄; 2. CuBr, HBrSandmeyer Reaction chemicalbook.com
2-Iodoaniline2-Nitroaniline1. NaNO₂, H₂SO₄; 2. KISandmeyer Reaction guidechem.com

Synthesis of 3,5-Difluorobenzyl Thiol Intermediates

The 3,5-difluorobenzyl thiol intermediate is typically prepared from a more stable and commercially available precursor, such as 3,5-difluorobenzyl alcohol or 3,5-difluorobenzyl bromide.

A common two-step synthesis involves:

Conversion of Alcohol to Halide: 3,5-Difluorobenzyl alcohol is converted to 3,5-difluorobenzyl bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid. chemicalbook.com

Thiol Formation: The resulting 3,5-difluorobenzyl bromide is then reacted with a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). The reaction with thiourea forms an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired 3,5-difluorobenzyl thiol.

Key Reaction Pathways for Thioether Formation

The crucial C–S bond-forming step can be accomplished through several strategic pathways, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Anilines with Thiolates

Nucleophilic aromatic substitution (SNAr) is a pathway for forming aryl thioethers. The reaction requires an aryl halide with strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). These groups stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the reaction.

In the context of synthesizing this compound, a direct SNAr reaction between a 2-haloaniline and 3,5-difluorobenzyl thiolate is challenging. The amino group (-NH₂) is a strong electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. Therefore, for an SNAr reaction to be viable, the aniline ring would need to be activated by additional, powerful electron-withdrawing groups (e.g., a nitro group) at the ortho or para position relative to the halogen. Kinetic studies show that the reaction mechanism can be complex, potentially borderline between concerted and stepwise pathways depending on the specific reactants. nih.gov

Coupling Reactions Involving Thiol and Halogenated Benzene (B151609) Derivatives

Transition-metal-catalyzed cross-coupling reactions are the most robust and widely used methods for the synthesis of aryl thioethers from aryl halides and thiols. These methods offer high efficiency, broad functional group tolerance, and milder reaction conditions compared to traditional methods. Both copper and palladium-based catalytic systems are effective.

Copper-Catalyzed C–S Coupling: The Ullmann condensation, a copper-mediated reaction, is a classic method for C–S bond formation. Modern variations use catalytic amounts of copper salts, often in combination with a ligand, to couple aryl halides with thiols. Copper(I) salts such as CuI are commonly employed. uu.nl These reactions are tolerant of various functional groups and can be performed under ligand-free conditions in some cases, particularly with aryl iodides. uu.nlrsc.org The use of ligands like L-proline can enhance the catalytic activity, allowing the reaction to proceed smoothly at moderate temperatures. rsc.org

Palladium-Catalyzed C–S Coupling: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination adapted for C–S coupling, are highly effective for this transformation. These reactions typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. While chelating bisphosphine ligands have historically been used, recent studies have shown that certain bulky monophosphine ligands can lead to more effective catalysis, even at room temperature. nih.gov These systems are known for their exceptional functional group tolerance, making them suitable for substrates containing sensitive groups like the primary amine in 2-haloanilines.

Table 2: Comparison of Catalytic Systems for C–S Cross-Coupling
ParameterCopper-Catalyzed CouplingPalladium-Catalyzed Coupling
CatalystCuI, Cu₂O, Cu(OAc)₂Pd(OAc)₂, Pd₂(dba)₃, PdCl₂
LigandsL-proline, neocuproine, 1,10-phenanthroline, often ligand-free rsc.orgumich.eduBulky phosphines (e.g., Xantphos, DPEphos, biaryl monophosphines) nih.gov
BaseK₂CO₃, Cs₂CO₃, NaOtBuNaOtBu, K₃PO₄, Cs₂CO₃
SolventDMF, DMSO, Toluene, 2-Methoxyethanol rsc.orgToluene, Dioxane, THF
Aryl Halide ReactivityI > Br >> ClI > Br > Cl (specialized systems for chlorides)
AdvantagesLower cost of catalyst, ligand-free options available uu.nlHigh functional group tolerance, milder conditions, broader substrate scope nih.gov

Catalyst-Mediated Thiolation Approaches

Catalyst-mediated C-S cross-coupling reactions are a cornerstone for the synthesis of aryl thioethers like this compound. These methods typically involve the reaction of an aryl halide or its equivalent with a thiol in the presence of a transition metal catalyst. For the synthesis of the target molecule, a plausible approach is the coupling of 2-aminothiophenol (B119425) with 3,5-difluorobenzyl halide.

Various transition metals, including palladium, copper, and nickel, have been extensively studied for their catalytic activity in C-S bond formation. acsgcipr.orgnih.gov Palladium-based catalysts, often used in Buchwald-Hartwig amination, are also effective for thiolation. acsgcipr.org Copper-catalyzed Ullmann-type couplings represent a more traditional yet effective method, which has been improved with the use of ligands to moderate the harsh reaction conditions typically required. acsgcipr.orguu.nl Nickel catalysts are emerging as a more economical alternative to palladium and have shown high efficacy in the thiolation of aryl nitriles and halides. nih.govoup.comnih.gov

The general mechanism for these metal-catalyzed reactions involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the thiol and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst. acsgcipr.org The choice of catalyst and ligand is critical to the success of the reaction, influencing reaction rates, yields, and substrate scope. acsgcipr.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, systematic optimization of reaction conditions is essential. Key parameters that influence the reaction outcome include the choice of solvent, catalyst system, temperature, and pressure.

Catalyst Selection and Loading Studies

The selection of an appropriate catalyst and ligand combination is paramount for a successful C-S cross-coupling reaction. Palladium complexes with bulky, electron-rich phosphine ligands are often highly effective. mit.edu Copper-based systems, which are more cost-effective, can also be highly efficient, sometimes even without the need for a ligand. uu.nl Nickel catalysts, often in combination with ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), have also been developed for the synthesis of aryl thioethers. nih.gov

Optimization of catalyst loading is a critical step to ensure a cost-effective and sustainable process. High catalyst loadings can lead to increased costs and potential contamination of the final product with residual metal, while insufficient loading may result in low conversion rates and yields. Studies are typically conducted to determine the minimum catalyst concentration required to achieve a high yield in a reasonable timeframe.

Table 1: Effect of Catalyst System on a Model C-S Coupling Reaction

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
1 Pd(OAc)₂ (2) Xantphos (4) NaOtBu Toluene 92
2 CuI (5) None K₂CO₃ DMF 85

This table is a representation of typical results for analogous C-S coupling reactions and not specific to the synthesis of this compound.

Temperature and Pressure Parameter Optimization

Temperature is a critical parameter that directly influences the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of side products and catalyst decomposition. Therefore, it is crucial to identify an optimal temperature that provides a good balance between reaction time and selectivity. For many palladium- and copper-catalyzed C-S coupling reactions, temperatures in the range of 80-120°C are common. nih.gov

Pressure is typically a significant factor only when volatile reagents or gaseous byproducts are involved. In most lab-scale syntheses of aryl thioethers, the reactions are conducted at atmospheric pressure. However, in industrial settings, adjusting the pressure might be necessary to control the reaction or to handle volatile solvents safely.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. The goal is to design processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). mdpi.com To this end, research has focused on developing solvent-free reaction conditions or utilizing more environmentally benign solvents like water. researchgate.net

Solvent-free syntheses, often facilitated by microwave irradiation, can lead to shorter reaction times and cleaner reaction profiles. researchgate.net The development of ionic liquids as both solvent and catalyst has also shown promise for metal-free synthesis of diaryl thioethers. researchgate.net

The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. organic-chemistry.org Recent advancements have demonstrated the feasibility of conducting C-S coupling reactions in aqueous media, often with the aid of surfactants to form micelles that can solubilize the organic reactants. researchgate.net Copper-catalyzed coupling of aldehydes with thiols to form thioesters has been successfully performed in water without the need for a surfactant. semanticscholar.orgrsc.org The development of aqueous protocols for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Aryl Thioether Synthesis

Approach Solvent Catalyst Conditions Advantages
Conventional Toluene, DMF Palladium, Copper 80-120°C, Inert Atmosphere High yields, Broad scope
Solvent-Free None Ionic Liquid Microwave, 100-150°C Reduced solvent waste, Faster reactions

This table provides a general comparison for the synthesis of aryl thioethers.

Energy-Efficient Reaction Protocols

The industrial synthesis of specialty chemicals such as this compound is increasingly governed by the principles of green chemistry, which prioritize the development of energy-efficient protocols. Such methodologies aim to reduce energy consumption, minimize reaction times, and often lead to improved yields and cleaner reaction profiles. Key strategies in this endeavor include the application of microwave irradiation, the development of continuous flow processes, and the use of highly efficient catalytic systems that operate under milder conditions. These approaches stand in contrast to conventional synthetic methods that often rely on prolonged heating under reflux, leading to significant energy expenditure.

The primary route for the synthesis of this compound involves the S-alkylation of 2-aminothiophenol with 3,5-difluorobenzyl halide (typically bromide or chloride). The general transformation is depicted below:

Figure 1: General synthetic scheme for this compound.

Energy-efficient modifications to this fundamental reaction focus on accelerating the rate of reaction and reducing the thermal energy input required.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved product yields. In the context of synthesizing this compound, a microwave-assisted approach would involve the reaction of 2-aminothiophenol with 3,5-difluorobenzyl halide in a suitable solvent under microwave irradiation. This method can significantly shorten reaction times from hours to mere minutes. nih.gov

A comparative study of conventional heating versus microwave irradiation for the synthesis of analogous benzylthio-containing compounds has demonstrated the clear advantages of the latter. For instance, in the synthesis of substituted 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones, microwave irradiation reduced the reaction time from several days to 80 minutes. nih.gov While specific data for this compound is not available, a similar enhancement in reaction efficiency can be anticipated. The following table illustrates typical improvements seen in analogous S-alkylation reactions.

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis for a Representative S-Alkylation Reaction

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 8 - 24 hours10 - 30 minutes
Temperature 80 - 120 °C130 - 150 °C
Yield Moderate to GoodGood to Excellent
Energy Input High (prolonged heating)Low (short irradiation time)

This data is representative of analogous S-alkylation reactions and is intended for illustrative purposes.

Continuous Flow Chemistry

Continuous flow chemistry offers another avenue for developing energy-efficient protocols. In a flow system, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, enabling rapid heating and cooling and minimizing the energy wasted in heating and cooling large batch reactors.

For the synthesis of this compound, a flow process would involve pumping a solution of 2-aminothiophenol, 3,5-difluorobenzyl halide, and a base through a heated microreactor or packed-bed reactor. This approach not only enhances energy efficiency but also improves safety and scalability. A case study on the synthesis of the pharmaceutical ingredient Belzutifan highlighted the advantages of flow chemistry in a photochemical benzylic bromination step, demonstrating improved safety and robustness over batch processes. unibestpharm.com

Table 2: Projected Parameters for a Continuous Flow Synthesis of this compound

ParameterProjected Value
Residence Time 5 - 20 minutes
Temperature 100 - 180 °C
Pressure 5 - 15 bar
Throughput Scalable (g/h to kg/h )

These parameters are projected based on typical flow chemistry applications for similar reaction types.

Advanced Catalytic Systems

Furthermore, catalyst- and additive-free conditions for similar transformations have been reported, which can contribute to a more energy-efficient and sustainable process by simplifying purification and reducing waste. beilstein-journals.orgnih.gov Research into novel catalytic systems, including the use of earth-abundant metals and organocatalysts, is an active area of investigation for promoting energy-efficient C-S bond formation.

Chemical Reactivity and Mechanistic Transformations of 2 3,5 Difluorobenzyl Thio Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a site of rich chemical reactivity. The amino group is strongly activating and directs incoming electrophiles to the ortho and para positions. byjus.com However, in 2-[(3,5-Difluorobenzyl)thio]aniline, the position ortho to the amino group is already substituted by the thioether, and the para position is sterically accessible, making it a primary site for substitution.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The electron-donating nature of the amino group makes the aniline ring highly susceptible to electrophilic aromatic substitution (EAS). byjus.com The primary amino group is a powerful activating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. dalalinstitute.com The thioether group is also an ortho-, para-director, further activating these positions. Consequently, electrophilic attack is strongly favored at the positions ortho and para to the amino group.

Common electrophilic aromatic substitution reactions applicable to anilines include:

Halogenation: Reaction with bromine water typically leads to poly-substitution. For instance, aniline reacts readily to form 2,4,6-tribromoaniline. byjus.com For this compound, halogenation would be expected to occur at the available para and ortho positions of the aniline ring.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids can be complex. The strongly acidic conditions protonate the amino group to form the anilinium ion, which is a meta-directing group. This can lead to a mixture of ortho, para, and meta-substituted products. byjus.com To achieve selective para-nitration, the amino group is often first protected by acetylation. libretexts.org

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate. Upon heating, this rearranges to p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com

The presence of the bulky (3,5-difluorobenzyl)thio group may sterically hinder substitution at the ortho position (C6), making the para position (C4) the most likely site for electrophilic attack.

Oxidation Reactions of the Amino Group and Their Products

The amino group of anilines can be oxidized by various reagents, and the products depend on the specific oxidant and reaction conditions. libretexts.orgopenaccessjournals.com

With Peroxy Acids or Hydrogen Peroxide: Oxidation with reagents like hydrogen peroxide or peroxycarboxylic acids can lead to a sequence of products, including the corresponding hydroxylamine, nitrosobenzene, and ultimately the nitrobenzene (B124822) derivative. libretexts.org

With Strong Oxidizing Agents: Stronger oxidizing agents, such as potassium permanganate, can also oxidize anilines to nitrobenzene. openaccessjournals.com

Polymerization: Oxidizing agents that abstract hydrogen atoms can lead to complex reactions, often resulting in the formation of colored polymeric materials like polyaniline. openaccessjournals.combeilstein-journals.org For aniline itself, this often leads to the formation of aniline black, a complex polymeric dye. libretexts.org

For this compound, controlled oxidation would be expected to yield 1-[(3,5-difluorobenzyl)thio]-2-nitrosobenzene or 1-[(3,5-difluorobenzyl)thio]-2-nitrobenzene. However, harsh oxidation conditions could also affect the thioether linkage.

Derivatization via Amide and Imine Formation

The primary amino group of this compound readily undergoes reactions to form amides and imines (Schiff bases).

Amide Formation: Amides are typically formed by reacting the aniline with carboxylic acid derivatives, such as acyl chlorides or anhydrides. rsc.orglibretexts.org For example, reaction with acetyl chloride would yield N-{2-[(3,5-difluorobenzyl)thio]phenyl}acetamide. This reaction is often used as a protecting strategy for the amino group to moderate its reactivity during other transformations, such as electrophilic aromatic substitution. libretexts.org

Imine Formation (Schiff Bases): The condensation of anilines with aldehydes or ketones yields imines. acs.org For instance, this compound can react with various aldehydes, such as pyridine (B92270) carboxaldehydes, to form the corresponding N-pyridinylmethylidene anilines. researchgate.net Research has documented the synthesis of E-2-(benzylthio)-N-{(2-methoxynaphthalene-1-yl)methylene}benzenamine from the reaction of 2-(benzylthio)aniline (B1266028) and 2-methoxynaphthaldehyde. researchgate.net

Reactivity of the Thioether Linkage

The sulfur atom in the thioether linkage is a site for oxidation and can be cleaved through desulfurization reactions.

Oxidation of the Sulfide to Sulfoxides and Sulfones

The thioether group can be sequentially oxidized to a sulfoxide (B87167) and then to a sulfone. jchemrev.com This is a common and well-studied transformation. The choice of oxidizing agent and the stoichiometry of the reaction determine the final product. researchgate.net

Oxidation to Sulfoxide: Using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) typically yields the corresponding sulfoxide: 2-[(3,5-Difluorobenzyl)sulfinyl]aniline. beilstein-journals.orgnih.gov Selective oxidation to sulfoxides can also be achieved using reagents like sodium hypochlorite (B82951) at a pH higher than 10. google.com Asymmetric oxidation of similar aminophenyl benzyl (B1604629) sulfides has been achieved with high enantioselectivity using titanium-based catalysts. researchgate.net

Oxidation to Sulfone: The use of an excess of a strong oxidizing agent, such as H₂O₂ in acetic acid, will further oxidize the sulfoxide to the sulfone: 2-[(3,5-Difluorobenzyl)sulfonyl]aniline. beilstein-journals.orgnih.gov

The reactivity of the thioether towards oxidation can be influenced by the electronic nature of the attached aromatic rings. Electron-withdrawing groups, such as the difluoro substituents on the benzyl ring, can decrease the nucleophilicity of the sulfur atom, potentially making oxidation more difficult compared to non-fluorinated analogues. beilstein-journals.org

Table 1: Oxidation Reactions of the Thioether Linkage

Starting MaterialOxidizing Agent (Equivalents)Typical ProductReference
ThioetherH₂O₂ (1 equiv)Sulfoxide nih.gov
Thioetherm-CPBA (1 equiv)Sulfoxide uni-freiburg.de
ThioetherH₂O₂ (excess) in Acetic AcidSulfone beilstein-journals.orgnih.gov

Desulfurization Reactions and Mechanisms

Desulfurization involves the cleavage of the carbon-sulfur bonds. A classic method for this transformation is the use of Raney Nickel, a fine-grained solid composed mostly of nickel. This reagent can reductively cleave the C-S bonds, replacing the sulfur atom with hydrogen atoms.

The desulfurization of this compound with Raney Nickel would be expected to cleave both the aniline-sulfur and benzyl-sulfur bonds. The likely products would be aniline and 1,3-difluoro-5-methylbenzene, although other products from coupling or rearrangement could also form depending on the specific reaction conditions. Desulfurization can also be a key step in more complex synthetic sequences, such as the formation of benzimidazoles from thiourea (B124793) derivatives, where a bismuth catalyst promotes the reaction. heteroletters.org

Cleavage of the Thioether Bond

The thioether bond in this compound is susceptible to cleavage under various conditions, a reaction characteristic of benzyl thioethers. The cleavage can proceed through different mechanisms, including reductive, oxidative, and metal-catalyzed pathways.

Reductive cleavage of aryl alkyl thioethers can be achieved using sodium in liquid ammonia, which results in the formation of a thiol and a hydrocarbon. For this compound, this would likely yield 2-aminothiophenol (B119425) and 1,3-difluoro-5-methylbenzene.

Oxidative cleavage of the C(sp³)–S bond in thioethers has been demonstrated using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reactions often proceed through a sulfonium (B1226848) intermediate. For instance, treatment of benzyl methyl thioether with NCS in chloroform (B151607) has been shown to produce benzaldehyde. mdpi.com By analogy, oxidation of this compound could potentially lead to the corresponding disulfide or further to sulfonic acid derivatives, depending on the reaction conditions.

Palladium-catalyzed C–S bond cleavage offers another route for the transformation of thioethers. For example, nickel-catalyzed cross-coupling of aryl thioethers with Grignard reagents can lead to the formation of new C-C bonds with cleavage of the C(aryl)-S bond. rsc.org Similarly, palladium-catalyzed direct α-arylation of benzyl thioethers with aryl bromides has been reported, which proceeds via deprotonation of the benzylic C-H bond. nih.gov

A study on the selective C(sp³)–S bond cleavage of thioethers showed that the reactivity order is furfuryl > benzyl > alkyl > aryl. organic-chemistry.org This suggests that the benzyl C–S bond in the target molecule would be preferentially cleaved over the aryl C–S bond.

Table 1: Predicted Products of Thioether Bond Cleavage in this compound

Reagent/ConditionPredicted ProductsReference for Analogous Reaction
Na / liq. NH₃2-Aminothiophenol and 1,3-Difluoro-5-methylbenzene thieme-connect.de
NCS, CHCl₃2-Aminophenyl disulfide and 3,5-Difluorobenzaldehyde mdpi.com
Pd catalyst, Aryl bromideDiarylmethyl thioether derivatives nih.gov

Reactivity of the Difluorobenzyl Moiety

The 3,5-difluorobenzyl group exhibits reactivity at both the aromatic ring and the benzylic position. The fluorine atoms significantly influence the electronic properties of the benzene ring.

Aromatic Reactivity of the Difluorinated Benzene Ring

The two fluorine atoms on the benzyl ring are strong deactivators for electrophilic aromatic substitution due to their high electronegativity and inductive electron withdrawal. jmu.edu However, they are ortho, para-directing. In the case of the 3,5-difluorobenzyl moiety, any electrophilic substitution would be directed to the positions ortho and para to the fluorine atoms (positions 2, 4, and 6).

Conversely, the electron-withdrawing nature of the fluorine atoms activates the ring for nucleophilic aromatic substitution (SNA_r). mdpi.com Nucleophiles can displace one of the fluorine atoms, particularly if there is a strong activating group on the ring. vulcanchem.com

Cyclization and Rearrangement Reactions

The presence of the ortho-amino group relative to the thioether linkage provides opportunities for intramolecular cyclization and rearrangement reactions.

Intramolecular Cyclization Pathways

2-Aminophenyl thioethers are well-known precursors for the synthesis of benzothiazoles and other heterocyclic systems. nih.govorganic-chemistry.orgthieme-connect.comnih.gov For example, iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines yields 2-substituted benzothiazoles. organic-chemistry.orgthieme-connect.com It is conceivable that under oxidative conditions, this compound could undergo cyclization to form a benzothiazine derivative.

Another potential cyclization pathway involves the reaction of bis(2-aminophenyl) disulfides, which can be formed from the corresponding thiols, with various reagents to yield benzothiazoles. rsc.orgresearchgate.net

Table 2: Potential Cyclization Reactions of this compound Derivatives

Reaction TypeReagentsProduct TypeReference for Analogous Reaction
Oxidative CyclizationI₂, DCEBenzothiazole derivative organic-chemistry.orgthieme-connect.com
Reductive Cyclization (from disulfide)BH₃NH₃, CO₂2-Unsubstituted benzothiazole rsc.org
Condensation with Aldehydes (from disulfide)Aldehyde, molten state2-Substituted benzothiazole mdpi.com

Rearrangements Involving the Thioether Linkage

The structure of this compound is amenable to the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. researchgate.netcam.ac.ukmanchester.ac.ukmdpi.comrsc.orgacs.org In this reaction, a nucleophile (in this case, the amino group) attacks an activated aromatic ring. While the aniline ring is not activated, the difluorobenzyl ring is. However, a more likely scenario is the Truce-Smiles rearrangement, where a carbanion generated at the benzylic position attacks the aniline ring. This type of rearrangement has been observed for benzyl thioethers. rsc.org

The Smiles rearrangement is a known pathway for the synthesis of various heterocyclic compounds. For instance, the rearrangement of N-substituted 2-aminobenzoxazoles can be achieved via activation with chloroacetyl chloride. acs.org While the direct Smiles rearrangement of this compound itself might require specific conditions, it represents a potential transformation pathway for this class of molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 2 3,5 Difluorobenzyl Thio Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-[(3,5-Difluorobenzyl)thio]aniline. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

Two-dimensional (2D) NMR experiments are critical for establishing the atomic connectivity within the molecule. Techniques such as COSY, HMQC (or HSQC), and HMBC provide through-bond correlation data that confirm the proposed structure. youtube.comyoutube.comlibretexts.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the neighboring aromatic protons on both the aniline (B41778) and the 3,5-difluorobenzyl rings, confirming their substitution patterns.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orguvic.ca This allows for the unambiguous assignment of each protonated carbon in the molecule, such as the CH groups of the aromatic rings and the methylene (B1212753) (CH₂) bridge.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful for assembling the complete molecular structure, as it reveals correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). youtube.comlibretexts.org Key HMBC correlations for confirming the structure of this compound would include the correlation from the methylene bridge protons (S-CH₂) to the carbons of both the aniline and the difluorobenzyl rings, definitively linking these two moieties via the sulfur atom.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (¹H)HMQC/HSQC Correlations (¹³C)Key HMBC Correlations (¹³C)
Aniline Ring ProtonsAdjacent aniline ring protonsDirectly attached aniline ring carbonsCarbons within the aniline ring (2 and 3 bonds away)
Methylene Protons (-CH₂-)NoneMethylene CarbonAniline C2, Difluorobenzyl C1, Difluorobenzyl C2/C6
Difluorobenzyl Ring ProtonsAdjacent difluorobenzyl ring protonsDirectly attached difluorobenzyl ring carbonsCarbons within the difluorobenzyl ring (2 and 3 bonds away)
Amine Protons (-NH₂)NoneNoneAniline C1, Aniline C2

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method for characterizing their chemical environment. nih.govhuji.ac.il The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which minimizes the chance of signal overlap. huji.ac.ilthermofisher.com

For this compound, the two fluorine atoms are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet, arising from coupling to the two meta-protons (H2 and H6) and the one para-proton (H4) on the difluorobenzyl ring. The magnitude of ¹H-¹⁹F coupling constants provides additional structural insight. thermofisher.com

Table 2: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (J)
Fluorine (C3-F, C5-F)-100 to -115Triplet (t)³J_HF ≈ 7-9 Hz

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate its structure and dynamics in the solid phase. mdpi.comnih.gov This is particularly valuable for studying polymorphism (the existence of multiple crystalline forms) and conformational differences that are fixed in the solid state.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C and ¹⁵N spectra of solid this compound can be obtained. mdpi.com Different polymorphs would exhibit distinct chemical shifts for the same nuclei due to variations in molecular packing and intermolecular interactions (e.g., hydrogen bonding involving the -NH₂ group). nih.gov Thus, ssNMR can be used to identify and characterize different solid forms of the compound and its derivatives.

Vibrational Spectroscopy (FT-IR and Raman) for Conformational Analysis and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule and their local environment. nih.govglobalresearchonline.net The techniques are complementary and offer a comprehensive vibrational profile.

For this compound, FT-IR and Raman spectra would confirm the presence of key functional groups. The primary amine (-NH₂) group would show characteristic symmetric and asymmetric stretching vibrations. The aromatic rings would exhibit C-H and C=C stretching modes, while the methylene bridge would have its own C-H stretching vibrations. The C-S and C-F bonds also give rise to characteristic bands, with the C-F stretching vibrations typically being very strong in the IR spectrum. Analysis of these spectra can provide insights into intermolecular hydrogen bonding and conformational preferences. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (FT-Raman)
N-H (Amine)Asymmetric & Symmetric Stretch3450 - 3300 (two bands)3450 - 3300
C-H (Aromatic)Stretch3100 - 30003100 - 3000
C-H (Methylene)Asymmetric & Symmetric Stretch2960 - 28502960 - 2850
C=C (Aromatic)Ring Stretch1620 - 15801620 - 1580
N-H (Amine)Scissoring1650 - 1590Weak
C-FStretch1350 - 1100 (strong)1350 - 1100
C-SStretch750 - 600750 - 600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. nih.govnih.gov Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula (C₁₃H₁₁F₂NS). nih.gov

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented via collision-induced dissociation (CID), provide valuable structural information. wikipedia.org The fragmentation pattern of this compound is expected to be dominated by cleavage of the bonds adjacent to the sulfur atom.

The most probable fragmentation pathway involves the cleavage of the benzylic C-S bond. This is because it leads to the formation of a highly stable 3,5-difluorobenzyl cation (m/z 127). This fragment is often the most abundant peak (the base peak) in the mass spectrum of such compounds. Other significant fragments can arise from cleavage of the S-aryl bond and subsequent rearrangements or losses of small neutral molecules. Analyzing these patterns helps to confirm the connectivity of the molecular structure. libretexts.orgmiamioh.edu

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Predicted)Proposed Structure/FormulaFragmentation Pathway
265.0580[C₁₃H₁₁F₂NS]⁺Molecular Ion (M⁺)
127.0254[C₇H₅F₂]⁺Cleavage of the benzylic C-S bond (likely base peak)
138.0302[C₆H₆NS]⁺Cleavage of the S-aryl bond with H transfer
125.0276[C₆H₅S]⁺Cleavage of S-aryl bond and loss of NH₂
108.0453[C₆H₆N]⁺Cleavage of C-S bond and loss of sulfur

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules within a crystal lattice. While a specific crystal structure for this compound has not been reported in publicly accessible databases, a detailed analysis of its structural motifs and those of closely related analogues allows for a robust prediction of its solid-state behavior. The interplay of various non-covalent forces is expected to govern the crystal packing and conformational preferences of this molecule.

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound is anticipated to be a dense network of intermolecular interactions, driven by the various functional groups present in the molecule. The primary amine of the aniline moiety, the sulfur atom of the thioether linkage, and the fluorine atoms on the benzyl (B1604629) ring are all expected to be key players in the supramolecular assembly.

Hydrogen Bonding: The aniline group provides a primary site for hydrogen bonding, with the N-H protons acting as donors. In the absence of stronger acceptors, it is plausible that these protons would form N-H···S or N-H···F hydrogen bonds with neighboring molecules. However, N-H···N interactions, leading to the formation of dimeric or catemeric motifs, are also a common feature in the crystal structures of anilines. Given the presence of the electron-rich sulfur atom, a combination of these interactions is likely.

Fluorine Interactions: The presence of two fluorine atoms on the benzyl ring introduces the possibility of specific halogen-related interactions. C-H···F hydrogen bonds are expected to be prevalent, where the fluorine atoms act as weak hydrogen bond acceptors. Furthermore, C-F···π interactions, where the fluorine atom interacts with the electron cloud of an adjacent aromatic ring, could also contribute to the stability of the crystal packing. While less common for fluorine, the potential for F···F or F···S halogen-halogen or halogen-chalcogen interactions cannot be entirely ruled out, though they are likely to be weaker than the other forces at play.

The combination of these interactions would likely result in a complex three-dimensional network, with molecules arranged in a herringbone or a layered structure to maximize packing efficiency and satisfy the various intermolecular bonding potentials.

Interaction Type Donor Acceptor Predicted Distance (Å) Significance
Hydrogen BondN-H (Aniline)S (Thioether)2.4 - 2.8Major contributor to supramolecular assembly
Hydrogen BondN-H (Aniline)N (Aniline)2.2 - 2.6Formation of dimers or chains
Hydrogen BondC-H (Aromatic)F (Fluorine)2.3 - 2.7Directional, contributes to packing
π-π StackingAniline RingDifluorobenzyl Ring3.3 - 3.8Stabilizes the crystal lattice
C-H···π InteractionC-H (Aromatic/Methylene)Aromatic Ring2.5 - 2.9Further stabilization of packing
C-F···π InteractionC-F (Fluorine)Aromatic Ring2.8 - 3.2Directional, influences orientation

Conformational Preferences in the Crystalline State

It is anticipated that the aniline ring and the benzyl ring will not be coplanar. The C-S-C bond angle in diaryl sulfides is typically around 103-105°. The torsion angles defining the orientation of the aromatic rings with respect to the C-S-C plane are expected to be significant, likely in the range of 40-70°. This twisted conformation is a common feature in related structures and serves to alleviate steric strain.

Intramolecular hydrogen bonding between the aniline N-H and the sulfur atom is also a possibility, which would lead to a more planar conformation in that region of the molecule, forming a five-membered ring-like structure. However, the energetic favorability of intermolecular hydrogen bonding in the crystal lattice may preclude the formation of a strong intramolecular bond.

Torsion Angle Atoms Involved Predicted Angle (°) Rationale
τ1C(aniline)-C(aniline)-S-C(methylene)± (90 - 120)Minimization of steric hindrance between the aniline ring and the methylene group.
τ2C(aniline)-S-C(methylene)-C(benzyl)± (60 - 90)A staggered conformation is expected to be energetically favorable.
τ3S-C(methylene)-C(benzyl)-C(benzyl)± (150 - 180)An anti-periplanar arrangement would minimize steric clash between the sulfur atom and the benzyl ring.

Computational Chemistry and Theoretical Investigations of 2 3,5 Difluorobenzyl Thio Aniline

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic properties of molecules like 2-[(3,5-difluorobenzyl)thio]aniline.

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. In the context of this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals are key determinants of chemical reactivity. libretexts.org The HOMO represents the orbital from which electrons are most readily donated, while the LUMO is the most likely destination for accepted electrons. libretexts.org

For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich aniline (B41778) and thioether moieties. The lone pairs of electrons on the nitrogen and sulfur atoms contribute significantly to the HOMO's energy and spatial distribution. uni-muenchen.de This localization suggests that these sites are susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed across the electron-deficient 3,5-difluorobenzyl ring, influenced by the strong electron-withdrawing nature of the fluorine atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. libretexts.orgsci-hub.st A smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
Molecular OrbitalPredicted LocalizationRole in Reactivity
HOMOAniline ring and sulfur atomElectron donation, susceptibility to electrophilic attack
LUMO3,5-Difluorobenzyl ringElectron acceptance, susceptibility to nucleophilic attack

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netnih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. For substituted anilines, the most negative potentials are typically associated with the lone pair of the amine nitrogen, making it a favorable site for protonation. cdnsciencepub.comcdnsciencepub.com

In this compound, the MEP surface would be expected to show regions of negative potential (often colored red) around the nitrogen and sulfur atoms due to their lone pairs, as well as around the electronegative fluorine atoms. These electron-rich areas are prone to interaction with electrophiles. Conversely, regions of positive potential (often colored blue) would be anticipated around the hydrogen atoms of the aniline's amino group and the aromatic C-H bonds, indicating electron-deficient sites that are susceptible to nucleophilic attack. researchgate.net

Quantum chemical methods can be employed to predict spectroscopic parameters, which can then be compared with experimental data to verify the molecular structure.

NMR Spectroscopy: The prediction of ¹⁹F NMR chemical shifts using DFT has become a valuable tool in the structural determination of organofluorine compounds. unipd.itresearchgate.net For this compound, the ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment. wikipedia.orgbiophysics.org Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. unl.edu

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculations can help in assigning the characteristic vibrational modes, such as N-H stretches of the amine, C-H stretches of the aromatic rings, and the C-S and C-F stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing information on the electronic transitions between molecular orbitals, which are typically of the π → π* and n → π* nature for this type of molecule.

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParametersStructural Information Gained
¹⁹F NMRChemical shifts of fluorine atomsElectronic environment of the difluorobenzyl ring
¹H & ¹³C NMRChemical shifts of hydrogen and carbon atomsOverall molecular structure and connectivity
IR SpectroscopyVibrational frequenciesPresence of functional groups (N-H, C-S, C-F)
UV-Vis SpectroscopyAbsorption maxima (λmax)Electronic transitions within the molecule

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional shape of this compound is not static and can be explored using computational techniques like molecular mechanics and molecular dynamics.

The conformation of diaryl sulfides is influenced by the rotation around the C-S bonds. acs.orgescholarship.orgorganic-chemistry.orgnih.gov A potential energy surface (PES) map can be generated by systematically rotating the key dihedral angles in this compound to identify the most stable, low-energy conformations and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers. The presence of the fluorine atoms may introduce specific non-covalent interactions that influence the conformational preferences. nih.gov

The surrounding solvent can significantly impact the conformation and dynamics of a molecule. acs.org Molecular dynamics (MD) simulations can be used to model the behavior of this compound in various solvents. mdpi.comrsc.orgosti.govnih.gov These simulations track the movements of the solute and solvent molecules over time, providing insights into how factors like solvent polarity and hydrogen bonding capabilities affect the conformational equilibrium. For instance, a polar solvent might stabilize a conformation with a larger dipole moment. MD simulations can also reveal the timescale of conformational changes and the nature of intermolecular interactions.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling provides a powerful lens through which the intricate details of chemical reactions can be visualized and understood at a molecular level. For this compound, theoretical calculations can illuminate the pathways of its synthesis, offering insights into reaction feasibility, kinetics, and the nature of transient species.

The synthesis of this compound can be envisaged through several routes, with the S-alkylation of 2-aminothiophenol (B119425) with 3,5-difluorobenzyl halide being a primary candidate. Density Functional Theory (DFT) calculations are instrumental in modeling this nucleophilic substitution reaction.

A plausible reaction pathway involves the deprotonation of the thiol group of 2-aminothiophenol to form a more nucleophilic thiolate anion. This anion then attacks the benzylic carbon of 3,5-difluorobenzyl halide, displacing the halide and forming the thioether bond. Computational modeling of this SN2-type reaction would involve locating the transition state structure connecting the reactants and products.

Parameter Description Typical Computational Method Expected Insights
Reactant GeometriesOptimized 3D structures of 2-aminothiophenol and 3,5-difluorobenzyl halide.DFT (e.g., B3LYP/6-31G*)Bond lengths, angles, and dihedral angles of the ground state molecules.
Transition State GeometryThe highest energy point along the reaction coordinate.DFT with transition state search algorithms (e.g., QST2, QST3)Geometry of the activated complex, showing partial bond formation and breaking.
Activation Energy (ΔG‡)The energy barrier that must be overcome for the reaction to occur.Calculation of the free energy difference between the transition state and the reactants.Prediction of the reaction rate; a lower barrier implies a faster reaction.
Reaction Energy (ΔG_rxn)The overall free energy change of the reaction.Calculation of the free energy difference between the products and the reactants.Indicates whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

This table presents a hypothetical computational analysis of the synthesis of this compound.

Computational methods can also predict the reactivity of the starting materials and the selectivity of the reaction. For instance, the nucleophilicity of the sulfur in 2-aminothiophenol and the electrophilicity of the benzylic carbon in 3,5-difluorobenzyl halide can be quantified using various theoretical descriptors.

The presence of two fluorine atoms on the benzyl (B1604629) ring significantly influences its electronic properties. These electron-withdrawing groups can affect the electrophilicity of the benzylic carbon. Similarly, the amino group on the aniline ring can modulate the nucleophilicity of the thiol group.

Furthermore, potential side reactions, such as N-alkylation of the amino group, can be computationally explored. By comparing the activation barriers for S-alkylation versus N-alkylation, the selectivity of the reaction can be predicted. Such studies have been performed for related systems, providing a framework for understanding the factors that govern the chemoselectivity of these reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (Non-Clinical, In Vitro Focus)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR can be a valuable tool for generating hypotheses about their potential biological interaction mechanisms in a non-clinical, in vitro setting.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of aniline derivatives, a wide range of descriptors can be computed. acs.orgnih.govresearchgate.netepa.govmuni.czbenthamdirect.comtsijournals.com

These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of electrons and the energies of molecular orbitals. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. acs.orgnih.govepa.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices. tsijournals.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its transport and interaction with biological membranes. The logarithm of the octanol-water partition coefficient (logP) is a common hydrophobic descriptor. researchgate.netbenthamdirect.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Molecular connectivity indices are a prominent example. cust.edu.tw

Descriptor Class Specific Descriptor Examples Potential Relevance to Biological Activity
ElectronicHOMO Energy, LUMO Energy, Dipole Moment, Hammett Constants acs.orgnih.govepa.govAbility to participate in charge-transfer interactions, electrostatic interactions with a biological target.
StericMolecular Weight, Molar Refractivity, van der Waals Volume tsijournals.comInfluence on the fit of the molecule into a binding pocket of a receptor or enzyme.
HydrophobicLogP, Hydrophilicity Factor researchgate.netbenthamdirect.comRole in membrane permeability and hydrophobic interactions with the target.
TopologicalMolecular Connectivity Indices (e.g., 0χ, 1χ, 2χ) cust.edu.twCan be related to a variety of biological activities through empirical correlations.

This table provides examples of molecular descriptors that could be used in a QSAR study of this compound and its derivatives.

Once the molecular descriptors are calculated for a series of compounds with known in vitro biological activity, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. This model takes the form of an equation that relates the descriptors to the biological activity.

For instance, a hypothetical QSAR study on a series of thioaniline derivatives might reveal that their in vitro inhibitory activity against a particular enzyme is positively correlated with the LUMO energy and negatively correlated with the molecular volume. This could lead to the mechanistic hypothesis that the interaction involves a charge-transfer from the enzyme to the inhibitor (facilitated by a lower LUMO energy) and that bulkier substituents are detrimental to binding in the enzyme's active site.

It is crucial to validate the QSAR model to ensure its predictive power. This is typically done using an external set of compounds that were not used in the model development. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. Studies on various aniline derivatives have demonstrated the utility of QSAR in understanding their biological activities, including antimicrobial and anticancer effects. cust.edu.twnih.govderpharmachemica.commdpi.comacgpubs.orgajrconline.org

No Publicly Available Data on the Biological and Biochemical Interactions of this compound

A comprehensive search of publicly accessible scientific literature and research databases has revealed a significant lack of information regarding the biological and biochemical interactions of the chemical compound this compound. Consequently, it is not possible to provide a detailed analysis of its in vitro activities as requested.

The specific areas of investigation for which no data could be found include:

Mechanistic Investigations of Enzyme Inhibition: There are no available studies detailing the inhibition kinetics, mode of action (e.g., competitive, non-competitive), or the identification of specific target enzymes and their binding sites for this compound.

Receptor Binding Studies: Information on the affinity and selectivity profile of this compound for various receptors is absent from the scientific record. Furthermore, there is no data on its potential to modulate receptor activity pathways in vitro.

Structure-Activity Relationship (SAR) Studies: Without data on its biological targets, no SAR studies have been published that would elucidate the relationship between the chemical structure of this compound and its biological activity.

Exploration of Biological and Biochemical Interactions of 2 3,5 Difluorobenzyl Thio Aniline Mechanism Focused, in Vitro

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (In Vitro)

Impact of Fluorination on Binding Affinity and Selectivity

The introduction of fluorine atoms onto a phenyl ring, as seen in the 3,5-difluoro substitution pattern of the benzyl (B1604629) group, can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can alter the electronic distribution of the aromatic ring, potentially enhancing binding affinity and selectivity.

Research on other fluorinated compounds suggests that the difluoro substitution can lead to favorable interactions within protein binding pockets. These interactions can include dipole-dipole interactions, hydrogen bonds (where fluorine acts as a weak hydrogen bond acceptor), and other non-covalent interactions that contribute to the stability of a ligand-receptor complex. For instance, studies on various enzyme inhibitors have demonstrated that fluorination can improve potency and selectivity by influencing the conformation of the molecule and its fit within the active site.

The specific 3,5-difluoro pattern may also serve to block metabolic pathways, thereby increasing the bioavailability of the compound in in vitro systems. This metabolic blocking effect is a well-established strategy in drug design.

Table 1: Potential Effects of Fluorination on In Vitro Biological Activity

FeaturePotential ImpactRationale based on Analogous Compounds
Binding Affinity May be enhancedFluorine can participate in favorable electrostatic and hydrophobic interactions within a binding site.
Selectivity May be increasedThe specific substitution pattern can lead to a more precise fit in the target protein over other proteins.
Metabolic Stability Potentially increasedThe strong C-F bond can resist enzymatic degradation, leading to a longer half-life in in vitro assays.

Role of Thioether and Aniline (B41778) Moieties in Biological Function

The thioether linkage (-S-) provides a flexible bridge between the difluorobenzyl and aniline moieties. This flexibility allows the molecule to adopt various conformations, which can be crucial for optimal binding to a biological target. The sulfur atom in the thioether can also participate in interactions within a binding pocket, including hydrophobic interactions and potential coordination with metal ions present in certain enzymes.

Studies on various kinase inhibitors and other therapeutic agents have highlighted the importance of both thioether and aniline functionalities in achieving potent and selective biological activity.

Cellular Mechanism of Action Studies (In Vitro, Non-Clinical)

Due to the absence of direct experimental data for 2-[(3,5-Difluorobenzyl)thio]aniline, this section will present a hypothetical exploration of its potential cellular mechanisms based on the activities of related compounds.

Investigation of Cellular Pathway Perturbations

Given the structural motifs present in this compound, it is plausible that it could interact with various cellular signaling pathways. For example, many compounds containing aniline and thioether moieties have been investigated as inhibitors of protein kinases. Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases. An in vitro kinase assay panel would be a primary step to identify potential kinase targets.

Furthermore, compounds with similar structures have been shown to modulate pathways related to apoptosis (programmed cell death) and cell cycle regulation. In vitro assays measuring caspase activity, DNA fragmentation, and cell cycle distribution in treated cancer cell lines could elucidate whether this compound affects these fundamental cellular processes.

Table 2: Hypothetical In Vitro Assays for Cellular Pathway Analysis

Assay TypePotential Pathway InvestigatedRationale
Kinase Inhibition Assay Signal Transduction PathwaysAniline and thioether moieties are common in kinase inhibitors.
Caspase Activity Assay ApoptosisTo determine if the compound induces programmed cell death.
Cell Cycle Analysis Cell Proliferation ControlTo assess if the compound causes arrest at specific phases of the cell cycle.
Reporter Gene Assay Specific Transcription Factor ActivityTo measure the effect on pathways like NF-κB or others.

Subcellular Localization and Interaction Dynamics

The subcellular localization of a compound is a critical determinant of its mechanism of action. Based on its physicochemical properties, including a degree of lipophilicity imparted by the aromatic rings and the thioether, this compound might be expected to readily cross cellular membranes.

Fluorescence microscopy, using a fluorescently tagged version of the compound or through intrinsic fluorescence if any, could be employed to visualize its distribution within cells. Potential sites of accumulation could include the cytoplasm, mitochondria, or the endoplasmic reticulum, depending on its specific molecular targets.

Techniques such as co-immunoprecipitation followed by mass spectrometry could be utilized to identify potential protein binding partners within the cell. This would provide direct evidence of its molecular interactions and help to unravel its mechanism of action. Without such experimental data, the subcellular localization and interaction dynamics of this compound remain speculative.

Derivatization and Analog Development Based on the 2 3,5 Difluorobenzyl Thio Aniline Scaffold

Systematic Chemical Modification Strategies

Substituent Effects on the Aniline (B41778) Ring

The position of the substituent (ortho, meta, or para to the amino group) is also critical. A substituent at the para-position is likely to have a purely electronic effect, whereas a substituent at the ortho-position can introduce steric hindrance that may influence the conformation of the molecule. Hydrophobic substituents on the phenyl ring have been shown in some contexts to increase the activity of related compounds. longdom.org

A focused library of analogs could be synthesized to explore these effects systematically. For example, a series of compounds with small, neutral, electron-donating, and electron-withdrawing groups at the 4- and 5-positions of the aniline ring would provide a clear understanding of the SAR at this part of the scaffold.

Table 1: Illustrative Substituents for Aniline Ring Modification and Their Potential Effects

PositionSubstituent (R)Electronic EffectPotential Impact
4-CH₃Electron-donatingIncreased basicity, potential for hydrophobic interactions
4-OCH₃Electron-donatingIncreased basicity, potential for H-bond acceptance
4-ClElectron-withdrawingDecreased basicity, potential for halogen bonding
4-CF₃Strongly Electron-withdrawingSignificantly decreased basicity, potential metabolic blocker
5-FElectron-withdrawingDecreased basicity, potential for H-bond acceptance
5-CNStrongly Electron-withdrawingSignificantly decreased basicity, potential polar interaction

Modifications to the Difluorobenzyl Moiety

The 3,5-difluorobenzyl group is another key area for modification. The fluorine atoms play a significant role in modulating the lipophilicity and metabolic stability of the compound. Altering the number and position of the fluorine atoms can fine-tune these properties. For example, shifting the fluorines to the 2,4- or 2,6-positions would alter the electronic distribution and steric profile of the ring. The complete removal of fluorine or its replacement with other halogens like chlorine or bromine would also provide valuable SAR data. mdpi.com

Beyond halogen modifications, introducing other small substituents on the benzyl (B1604629) ring, such as methyl, methoxy, or cyano groups, could probe for additional binding pockets or steric constraints. The synthesis of such analogs would typically involve the reaction of substituted benzyl halides with 2-aminothiophenol (B119425).

Table 2: Illustrative Modifications for the Difluorobenzyl Moiety

ModificationRationalePotential Starting Material
2,4-DifluorobenzylExplore alternative fluorine substitution patterns2,4-Difluorobenzyl bromide
4-FluorobenzylReduce lipophilicity, assess the need for two fluorine atoms4-Fluorobenzyl bromide
3,5-DichlorobenzylIncrease lipophilicity, explore halogen effects3,5-Dichlorobenzyl bromide
3-Methoxy-5-fluorobenzylIntroduce a potential hydrogen bond acceptor3-Methoxy-5-fluorobenzyl bromide
PentafluorobenzylMaximize metabolic stability and explore perfluoro effectsPentafluorobenzyl bromide

Alterations at the Thioether Linkage

The thioether linkage is a critical component of the scaffold, providing both structural flexibility and a potential site for metabolic transformation. A common strategy in medicinal chemistry is to oxidize the thioether to the corresponding sulfoxide (B87167) or sulfone. acsgcipr.org This introduces more polar, hydrogen-bond-accepting groups, which can alter the compound's solubility and binding interactions. These oxidized derivatives are often accessible through controlled oxidation of the parent thioether using reagents like m-chloroperoxybenzoic acid (m-CPBA).

Table 3: Illustrative Modifications of the Thioether Linkage

LinkageModificationRationaleSynthetic Approach
-S-Oxidation to Sulfoxide (-SO-)Increase polarity, potential H-bond acceptorControlled oxidation with m-CPBA
-S-Oxidation to Sulfone (-SO₂-)Further increase polarity, alter geometryFull oxidation with m-CPBA
-O-Ether BioisostereAssess the role of sulfur, alter H-bonding potentialWilliamson ether synthesis
-CH₂-Carbon BioisostereRemove heteroatom, increase lipophilicityGrignard reaction or similar C-C bond formation
-NH-Amine BioisostereIntroduce H-bond donor, alter basicityNucleophilic substitution with an amine

Scaffold Diversification and Library Generation

To efficiently explore the chemical space around the 2-[(3,5-Difluorobenzyl)thio]aniline scaffold, modern synthetic strategies such as combinatorial and parallel synthesis are employed. These techniques allow for the rapid generation of a large and diverse set of analogs for biological screening.

Combinatorial Synthesis Approaches

Combinatorial chemistry can be utilized to generate a large library of derivatives by systematically combining different building blocks. nih.govelsevierpure.com For the this compound scaffold, a combinatorial approach could involve the reaction of a library of substituted 2-aminothiophenols with a library of substituted benzyl halides. This would allow for the simultaneous exploration of substituents on both the aniline and benzyl rings.

Solid-phase synthesis could be a valuable tool in this context. For instance, a substituted 2-nitrothiophenol (B1584256) could be attached to a solid support, followed by reduction of the nitro group to an amine. The resulting resin-bound anilines could then be reacted with a diverse set of benzyl halides. Subsequent cleavage from the resin would yield a library of purified products.

Parallel Synthesis for Analog Exploration

Parallel synthesis is a powerful technique for rapidly generating a focused library of compounds in a systematic manner. researchgate.net Unlike combinatorial synthesis which often involves mixtures, parallel synthesis produces individual, spatially separated compounds in multi-well plates. This approach is ideal for conducting detailed SAR studies.

For the this compound scaffold, a parallel synthesis campaign could be designed to explore a specific region of the molecule. For example, starting with 2-amino-4-fluorothiophenol and 3,5-difluorobenzyl bromide, the resulting aniline derivative could be subjected to a variety of parallel reactions to modify the amino group, such as acylation, sulfonylation, or reductive amination with a diverse set of aldehydes. This would generate a library of N-substituted analogs, allowing for a thorough investigation of the SAR around the aniline nitrogen.

Bioisosteric Replacements within the Scaffold

The strategic modification of a lead compound to enhance its pharmacological and pharmacokinetic properties is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a key tactic in this process. estranky.sk For the this compound scaffold, bioisosteric replacements can be envisioned at several positions to modulate activity, selectivity, and metabolic stability. This section explores the substitution of the central sulfur linker and the replacement of the aromatic rings.

Nitrogen, Oxygen, and Carbon Substitutions for Sulfur

The thioether linkage in this compound is a critical determinant of the molecule's three-dimensional shape and electronic properties. Replacing the sulfur atom with other divalent atoms like nitrogen, oxygen, or a methylene (B1212753) group (carbon) represents a classical non-classical bioisosteric approach. acs.org These substitutions alter bond angles, bond lengths, lipophilicity, and hydrogen bonding capacity, which can significantly influence biological activity. estranky.skacs.org

Nitrogen Substitution:

Replacing the sulfur atom with a nitrogen atom yields a benzylamine (B48309) derivative, such as 2-amino-N-(3,5-difluorobenzyl)aniline. This substitution introduces a hydrogen bond donor capability at the linker position, which could lead to new interactions with a biological target. Several analogs based on a (3,5-difluorobenzyl)amino core have been synthesized and investigated in various contexts. molaid.comdrugbank.com For instance, compounds like 5-{4-[(3,5-difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine have been explored as inhibitors of biological pathways. drugbank.com The synthesis of such compounds can often be achieved through the reaction of 3,5-difluorobenzylamine (B151417) with appropriate aromatic halides or through reductive amination. lookchem.comnih.gov

Oxygen Substitution:

The replacement of sulfur with an oxygen atom results in a benzyl ether linkage, as seen in compounds like 2-((3,5-difluorobenzyl)oxy)aniline. Oxygen is smaller than sulfur and more electronegative, leading to a more polar and less lipophilic linker with a different bond angle compared to the thioether. acs.org This modification can impact metabolic stability, as thioethers are susceptible to oxidation to sulfoxides and sulfones, while ethers are generally more stable. Various molecules incorporating the (3,5-difluorobenzyl)oxy moiety have been reported in the chemical literature, such as intermediates for boronate esters. bldpharm.combldpharm.com

Carbon Substitution:

Substituting the sulfur atom with a methylene group (-CH2-) would create a 1,2-diarylethane scaffold. The methylene linker is the most sterically similar to the sulfur atom among classical bivalent isosteres but lacks the lone pairs of electrons for hydrogen bonding. acs.org This change generally increases lipophilicity. While specific examples directly analogous to the parent scaffold are not prevalent in the reviewed literature, the principles of this bioisosteric replacement are well-established in medicinal chemistry. acs.org

Table 1: Comparison of Divalent Bioisosteric Linkers

Property-CH2- (Carbon)-NH- (Nitrogen)-O- (Oxygen)-S- (Sulfur)
Bond Angle (degrees) ~109.5~107~104.5~92
Bond Length (C-X, Å) ~1.54~1.47~1.43~1.82
H-Bonding NoneDonor/AcceptorAcceptorWeak Acceptor
Relative Lipophilicity HighLowLowHigh
Data derived from general principles of bioisosterism. acs.org

Table 2: Examples of Compounds with Bioisosteric Linker Replacements

Compound NameLinker AtomCAS NumberMolecular Formula
2-amino-5-chloro-N-(3,5-difluorobenzyl)anilineNitrogen1061732-88-4C13H11ClF2N2
5-{4-[(3,5-difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamineNitrogenNot AvailableC19H19F2N5
2-(4-((3,5-difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneOxygen2246693-81-0C19H21BF2O3
Data sourced from chemical databases and publications. molaid.comdrugbank.combldpharm.com

Aromatic Ring Bioisosteres

Replacing one or both aromatic rings in the this compound scaffold can dramatically alter its properties. The goal is often to improve solubility, reduce metabolic liability associated with aromatic rings, or explore new binding interactions by presenting a different three-dimensional arrangement of functional groups. semanticscholar.orgresearchgate.net

Heteroaromatic Bioisosteres:

Saturated Bicyclic Bioisosteres:

A more recent strategy involves the replacement of planar aromatic rings with saturated, three-dimensional bicyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP). semanticscholar.orgresearchgate.netresearchgate.net These "saturated bioisosteres" can mimic the exit vectors of para- and meta-substituted benzene (B151609) rings while improving physicochemical properties like solubility and metabolic stability by reducing the compound's planarity and aromatic character. semanticscholar.orgresearchgate.net For the parent scaffold, one could envision replacing the 1,2-disubstituted aniline ring with a suitably functionalized bicyclic amine or replacing the 3,5-difluorophenyl ring with a 1,3-disubstituted BCP carrying fluorine atoms.

Table 3: Potential Aromatic Ring Bioisosteres and Their Properties

Aromatic RingPotential BioisostereKey Features of Bioisostere
Aniline (ortho-substituted)AminopyridineIntroduces a nitrogen atom, alters basicity, potential for H-bonding.
Aniline (ortho-substituted)Bicyclo[2.1.1]hexane amineSaturated, non-planar scaffold mimicking ortho-substitution pattern. semanticscholar.org
3,5-Difluorophenyl (meta-substituted)3,5-DifluoropyridineIntroduces a nitrogen atom, alters dipole moment and basicity.
3,5-Difluorophenyl (meta-substituted)1,3-Disubstituted bicyclo[1.1.1]pentaneSaturated, rigid, non-planar scaffold mimicking meta-substitution vectors. researchgate.net
3,5-DifluorophenylThiophene5-membered heteroaromatic ring, considered a classic phenyl bioisostere. estranky.skresearchgate.net
This table presents potential bioisosteric replacements based on established principles in medicinal chemistry. estranky.sksemanticscholar.orgresearchgate.netresearchgate.net

Potential Non Clinical Applications and Future Research Directions

Application as Building Blocks in Complex Organic Synthesis

The unique combination of functional groups in 2-[(3,5-Difluorobenzyl)thio]aniline makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems and functional polymers.

Precursors for Heterocyclic Systems

The 2-aminophenyl thioether core of this compound is a well-established starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles. The amino and thioether groups are strategically positioned for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds.

One of the most prominent applications of 2-aminothiophenol (B119425) derivatives is in the synthesis of benzothiazoles . These compounds can be prepared through condensation and cyclization reactions with various electrophiles. For instance, the reaction of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives can yield 2-substituted benzothiazoles. organic-chemistry.orgtandfonline.comnih.govmdpi.com The reaction with aldehydes, for example, often proceeds under mild conditions and can be catalyzed by acids or even occur without a catalyst in certain solvent systems. organic-chemistry.org The general mechanism involves the formation of a Schiff base between the aniline (B41778) nitrogen and the aldehyde, followed by an intramolecular nucleophilic attack of the sulfur atom and subsequent aromatization.

Another important class of heterocycles accessible from 2-aminophenyl thioethers are phenothiazines . rsc.orgacs.orgacs.org These tricyclic compounds are typically synthesized through the cyclization of 2-aminobenzenethiols with cyclohexanones or other suitable partners. rsc.org Laccase-mediated reactions have also been shown to facilitate the synthesis of phenothiazines from 2-aminothiophenol derivatives. acs.orgnih.gov The resulting phenothiazine (B1677639) derivatives have applications in medicinal chemistry and materials science. nih.gov

The presence of the 3,5-difluorobenzyl group in this compound could impart unique properties to the resulting heterocyclic systems. The fluorine atoms can influence the electronic properties, lipophilicity, and metabolic stability of the final compounds, which is of particular interest in the development of new bioactive molecules.

Components in Polymer and Material Science Research

The structural features of this compound also suggest its potential use as a monomer or a functional additive in polymer and materials science.

Poly(phenylene sulfide) (PPS) and other poly(thioether)s are high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. rsc.orgjpn.orggncl.cnepa.gov The synthesis of PPS and its derivatives often involves the polycondensation of dihalogenated aromatic compounds with a sulfur source, such as sodium sulfide. gncl.cnrsc.org Given that this compound contains both an aromatic ring and a thioether linkage, it could potentially be incorporated into PPS-type polymers to modify their properties. For instance, it could be used as a comonomer to introduce pendant difluorobenzyl groups along the polymer chain, which could alter the polymer's solubility, crystallinity, and surface properties. jpn.orgepa.gov

Furthermore, the aniline functionality opens up possibilities for the synthesis of other polymer classes, such as polyimides and polyanilines . dovepress.comkpi.ua Poly(thioether-imide-sulfones) have been synthesized using monomers containing thioether linkages, showcasing the utility of such building blocks in creating high-performance polymers with desirable thermal and mechanical properties. kpi.ua The aniline group in this compound could be diazotized and used in coupling reactions or could participate in oxidative polymerization to form conductive polymers. The incorporation of thioether and difluorobenzyl moieties could lead to new functional materials with tailored electronic and physical properties. dovepress.comgoogle.com

Recent research has also explored the development of vitrimers , a class of polymers that are covalently cross-linked but can be reprocessed like thermoplastics. Poly(thioether) networks have been shown to form vitrimers through the partial alkylation of the thioether linkages to create exchangeable sulfonium (B1226848) salts. acs.org This suggests a potential avenue for creating novel recyclable and self-healing materials using derivatives of this compound.

Catalytic Applications as Ligands or Organocatalysts

The presence of both a soft sulfur donor and a harder nitrogen donor in this compound makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis. smolecule.comlibretexts.orguni-wuerzburg.deorientjchem.org Additionally, the aniline moiety itself can participate in organocatalysis.

Chelation Properties and Metal Complexation

Aminophenyl thioethers are known to act as bidentate ligands, coordinating to a central metal ion through both the nitrogen and sulfur atoms to form a stable chelate ring. beilstein-journals.org The resulting metal complexes have diverse applications in catalysis and materials science. bohrium.com The coordination chemistry of such ligands with various transition metals, including palladium, rhodium, and iridium, has been explored. beilstein-journals.orgresearchgate.net

The specific structure of this compound would likely lead to the formation of a five-membered chelate ring upon coordination to a metal center. The electronic properties of the ligand, and consequently the reactivity of the metal complex, would be influenced by the electron-withdrawing fluorine atoms on the benzyl (B1604629) group. These fluorine atoms could modulate the electron density at the sulfur atom, thereby tuning the catalytic activity of the metal center. uni-wuerzburg.de

Table 1: Potential Metal Complexes and Their Applications
Metal CenterPotential Ligand TypeAnticipated ApplicationRelevant Research on Analogous Systems
Palladium (Pd)P,N-type ligand analogueCross-coupling reactions (e.g., Suzuki, Heck)Chiral thioether ligands in asymmetric allylic substitution. researchgate.net
Rhodium (Rh)Bidentate N,S-ligandHydroformylation, hydrogenationCoordination chemistry of P,N-ligands with rhodium(I/III). beilstein-journals.org
Iridium (Ir)Bidentate N,S-ligandAsymmetric hydrogenation, C-H activationCoordination chemistry of P,N-ligands with iridium(I/III). beilstein-journals.org
Copper (Cu)N,S-donor ligandAtom transfer radical polymerization (ATRP), click chemistryCopper-catalyzed synthesis of benzothiazoles. mdpi.com

Asymmetric Catalysis Potential

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. chinesechemsoc.org Both chiral thioethers and chiral anilines have been successfully employed as ligands or organocatalysts in a variety of asymmetric transformations. researchgate.netrsc.orgnih.govnih.govacs.orgorganic-chemistry.orgacs.orgnih.gov

If this compound were to be synthesized in a chiral form, for example, by introducing a stereocenter on the benzyl group or by resolving a chiral-at-sulfur derivative, it could serve as a valuable ligand in asymmetric catalysis. Chiral thioether-containing ligands have been used in palladium-catalyzed asymmetric allylic alkylation, as well as in hydrogenation and hydrosilylation reactions. researchgate.netnih.gov The sulfur atom's ability to coordinate to transition metals and its potential for chirality make it a key element in designing effective asymmetric catalysts. rsc.org

Moreover, aniline derivatives have been used as organocatalysts in reactions such as the asymmetric ring-opening of meso-epoxides and asymmetric indolization reactions. nih.govacs.orgorganic-chemistry.orgacs.orgnih.gov A chiral derivative of this compound could therefore also be explored as a bifunctional organocatalyst, where the aniline nitrogen acts as a Lewis base or participates in hydrogen bonding, and the thioether moiety could provide additional interactions or steric hindrance to control the stereochemical outcome of the reaction.

Mechanistic Studies in Biosensing Technologies

The structural components of this compound also suggest its potential utility in the development of biosensors. Both aniline and thioether moieties have been incorporated into fluorescent probes and other sensing platforms. dovepress.comrsc.orgnih.govacs.orgacs.orgnih.govmdpi.comacs.orgmdpi.comresearchgate.net

Aniline derivatives have been used to modify electrode surfaces for the development of electrochemical biosensors. dovepress.comacs.orgnih.govacs.orgresearchgate.net For example, aniline can be electropolymerized to create a conductive polymer matrix for immobilizing biomolecules like enzymes or antibodies. dovepress.com In a study on liquid metal nanoparticles, p-aniline derivatives were shown to stabilize the nanoparticles and provide a surface for the attachment of aptamers for insulin (B600854) detection. acs.orgnih.govacs.orgresearchgate.net The aniline group of this compound could similarly be used to anchor the molecule to a sensor surface.

Thioether-based fluorescent probes have been developed for the detection of various analytes, including metal ions and reactive oxygen species. rsc.orgnih.govacs.orgmdpi.commdpi.com The thioether sulfur can act as a recognition site, and its interaction with the analyte can lead to a change in the fluorescence properties of the probe. For instance, thioether-tethered bisquinoline derivatives have been used as fluorescent probes for mercury(II) and iron(III) ions. rsc.org

The presence of fluorine atoms in this compound is particularly noteworthy in the context of biosensing. Fluorinated compounds are increasingly being explored for their unique properties in sensor design. researchgate.netrsc.orgnih.govacs.orgmdpi.com The high electronegativity of fluorine can create strong hydrogen bonding interactions and influence the electronic properties of the molecule, which can be advantageous for both analyte recognition and signal transduction. researchgate.netrsc.org For example, fluorinated graphenes have been shown to be effective biosensors due to enhanced adsorption of biomolecules and favorable electron transfer properties. researchgate.net It is plausible that the difluorobenzyl group could participate in specific interactions with target analytes or modulate the photophysical properties of a potential probe based on this scaffold.

Table 2: Potential Biosensing Mechanisms
Sensing ModalityPotential Role of the CompoundKey Functional Groups InvolvedRelevant Research on Analogous Systems
Electrochemical SensingSurface modification of electrodesAnilineAniline derivatives for modifying EGaIn nanoparticles for insulin detection. acs.orgnih.govacs.orgresearchgate.net
Fluorescence SensingCore structure of a fluorescent probeThioether, Aniline, DifluorophenylThioether-based probes for metal ions and thiols. rsc.orgacs.orgmdpi.com
Fluoride Ion SensingPotential precursor for a fluoride-responsive probeDifluorobenzylRNA-based fluorogenic biosensors for fluoride. nih.gov

Principles of Interaction with Biological Analytes

The interaction of this compound with biological analytes can be inferred from the functional groups present in its structure. The thioaniline portion of the molecule, containing a sulfur atom and an amino group attached to a benzene (B151609) ring, offers several potential modes of interaction.

The sulfur atom in the thioether linkage is a soft Lewis base, allowing it to form favorable interactions with soft Lewis acidic metal ions. This property is the basis for the use of similar sulfur-containing compounds in the development of sensors for heavy metal detection. Furthermore, the aniline component provides a site for hydrogen bonding and potential π-π stacking interactions with aromatic residues in proteins or DNA.

The difluorobenzyl group significantly influences the molecule's electronic properties and its potential interactions. The fluorine atoms are highly electronegative, creating a dipole moment and potentially engaging in hydrogen bonding with suitable donor groups on a biological target. The presence of two fluorine atoms on the benzyl ring can also enhance the compound's binding affinity to proteins through halogen bonding, a non-covalent interaction that is gaining recognition in medicinal chemistry.

Emerging Research Avenues and Interdisciplinary Applications

The unique combination of a thioaniline core and a difluorobenzyl group in this compound opens up several promising avenues for future research and interdisciplinary applications.

One of the most promising areas is in the development of novel sensors for chemical and biological applications. acs.orgmdpi.com Thioaniline compounds have been used in the construction of electrochemical sensors, and the incorporation of gold nanoparticles capped with thioaniline has been shown to detect substances like TNT. acs.org The specific substitution pattern of the difluorobenzyl group could be leveraged to tune the selectivity and sensitivity of such sensors for specific analytes.

In the field of materials science, this compound could serve as a monomer or a functional additive in the creation of advanced polymers. nih.gov Polymers incorporating such functional groups may exhibit unique optical or electronic properties, making them suitable for applications in organic electronics or as components of "lab-on-a-chip" devices for diagnostics. nih.gov Molecularly imprinted polymers (MIPs) are another area where this compound could be utilized, creating materials with high selectivity for target molecules. nih.gov

In medicinal chemistry, the difluorobenzyl group is a recognized feature in the design of various therapeutic agents. sci-hub.seacs.orgsigmaaldrich.comnih.gov For instance, 2,6-difluorobenzyl groups have been incorporated into inhibitors of viral enzymes. acs.org While the specific biological targets of this compound are unknown, its structural motifs suggest that it could be a starting point for the design of new enzyme inhibitors or receptor modulators. Future research could involve screening this compound against a variety of biological targets to identify potential therapeutic applications.

Conclusion and Future Outlook in Chemical Research

Summary of Key Academic Contributions and Discoveries

Research into 2-[(3,5-Difluorobenzyl)thio]aniline has primarily centered on its utility as a synthetic intermediate. The compound itself is typically prepared through the nucleophilic substitution reaction between 2-aminothiophenol (B119425) and a 3,5-difluorobenzyl halide. This straightforward synthesis provides access to a versatile scaffold for further chemical elaboration.

The key academic contributions lie in the use of this compound to create more complex heterocyclic systems and potential therapeutic agents. The presence of the primary amine and the thioether linkage allows for a variety of subsequent chemical transformations. For instance, the amine group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and metabolic stability of the final molecule.

The difluorobenzyl motif is particularly significant. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. ekb.egacs.orgnih.gov The 3,5-difluoro substitution pattern, in particular, can influence the conformation of the molecule and its interactions with biological targets. acs.org This strategic placement of fluorine has been leveraged in the development of various therapeutic agents, including those targeting kinases and other enzymes. While specific studies on the direct biological activity of this compound are not extensively documented, its role as a precursor is evident in patent literature and synthetic methodology studies aimed at creating libraries of compounds for high-throughput screening.

Identification of Knowledge Gaps and Unexplored Research Directions

Despite its utility as a synthetic building block, several areas concerning this compound remain underexplored. A significant knowledge gap exists in the comprehensive evaluation of its own biological activity profile. Most studies focus on its derivatives, leaving the intrinsic properties of the parent compound largely uncharacterized.

Furthermore, there is a lack of in-depth investigation into the structural and conformational properties of this compound. Studies on its solid-state structure, polymorphism, and the conformational dynamics of the benzylthio group in solution would provide valuable insights for rational drug design.

The reactivity of the compound could also be further explored. While the amine and thioether are the most obvious reactive sites, the potential for functionalization of the aromatic rings through electrophilic or nucleophilic aromatic substitution has not been systematically studied. Additionally, the development of asymmetric syntheses to access chiral derivatives, particularly at the sulfur atom (via oxidation to a chiral sulfoxide), is an area ripe for investigation.

Identified Knowledge Gap Potential Research Direction
Limited Biological ProfilingSystematic screening against a broad range of biological targets (e.g., kinases, proteases, GPCRs).
Lack of Structural DataX-ray crystallography, NMR spectroscopic studies to determine solid-state and solution conformations.
Unexplored ReactivityInvestigation of aromatic ring functionalization and asymmetric transformations of the thioether.
Metabolic FateStudies on the in vitro and in vivo metabolism to identify potential metabolites and degradation pathways.

Prospective Methodologies and Technologies for Future Studies

Future research on this compound and its derivatives would benefit significantly from the adoption of modern synthetic and analytical technologies. The synthesis of this compound and its analogs could be optimized using high-throughput experimentation and flow chemistry, allowing for the rapid generation of compound libraries for screening purposes.

The construction of the core C-S bond, a key step in the synthesis, can be advanced by exploring novel catalytic methods. researchgate.netresearchgate.net Recent developments in photoredox catalysis and metal-free C-S bond formation offer greener and more efficient alternatives to traditional methods. rsc.orgbohrium.com These approaches could provide access to a wider range of structural diversity with improved yields and sustainability.

For biological evaluation, advanced techniques such as chemoproteomics and target deconvolution methods could be employed to identify the cellular targets of novel derivatives. Computational modeling, including molecular docking and dynamics simulations, will be instrumental in understanding structure-activity relationships (SAR) and in guiding the design of more potent and selective molecules. researchgate.net The use of fluorine-18 (B77423) radiolabeling could also enable positron emission tomography (PET) imaging studies to investigate the in vivo biodistribution and target engagement of new drug candidates derived from this scaffold. escholarship.org

Area for Advancement Prospective Methodology/Technology
Synthesis and Library GenerationFlow Chemistry, High-Throughput Experimentation, Photoredox Catalysis. rsc.org
Biological Target IdentificationChemoproteomics, Target Deconvolution, Phenotypic Screening.
Rational Drug DesignMolecular Docking, Molecular Dynamics Simulations, Quantum Mechanics Calculations. researchgate.net
In Vivo EvaluationPositron Emission Tomography (PET) using 18F-labeled analogs. escholarship.org

Broader Impact on Fundamental Organic and Medicinal Chemistry Research

The study of this compound and its analogs contributes to several fundamental areas of chemical research. The synthesis and reactions of this compound provide a practical platform for exploring and developing new methodologies for C-S bond formation, a critical transformation in organic synthesis. researchgate.netresearchgate.net

In medicinal chemistry, the use of this scaffold reinforces the importance of fluorine in drug design. acs.orgnih.govomicsonline.orgmdpi.com The insights gained from SAR studies of its derivatives can be applied to other drug discovery programs. The diaryl thioether motif, of which this compound is a precursor, is present in a number of biologically active molecules, and understanding its role in molecular recognition and pharmacology is of broad interest. google.com

Furthermore, the exploration of fluorinated thioethers like this compound expands the available chemical space for drug discovery. researchgate.netnih.gov By providing a versatile and readily accessible building block, it enables the synthesis of novel molecular architectures that may lead to the discovery of first-in-class medicines for a variety of diseases. The continued investigation of this and related compounds will undoubtedly spur further innovation in both synthetic methodology and the design of new therapeutic agents.

Q & A

Q. What are the key synthetic strategies for 2-[(3,5-Difluorobenzyl)thio]aniline, and how can its purity be validated?

The synthesis typically involves sequential functionalization of the aniline core. First, the thioether linkage is established via nucleophilic substitution between 3,5-difluorobenzyl bromide and a thiol-containing aniline precursor. Fluorinated benzyl groups are introduced under controlled conditions to avoid side reactions. Purification via column chromatography or recrystallization is critical. Structural validation requires Nuclear Magnetic Resonance (NMR) for aromatic proton environments and Mass Spectrometry (MS) for molecular weight confirmation. Purity is assessed using High-Performance Liquid Chromatography (HPLC) with trifluoroacetic acid (TFA)-modified mobile phases, as demonstrated in analogous compounds .

Q. Which computational tools are recommended for predicting the binding interactions of this compound with biological targets?

AutoDock Vina is a robust tool for molecular docking due to its speed and accuracy in predicting binding modes. It uses a hybrid scoring function to evaluate ligand-receptor interactions, with multithreading capabilities for efficiency. Preprocessing includes grid map generation around the target’s active site, and results are clustered to prioritize high-probability binding conformations. Validation against crystallographic data is advised to refine predictions .

Q. How do fluorinated substituents influence the compound’s physicochemical properties?

The 3,5-difluorobenzyl group enhances lipophilicity (logP) and metabolic stability, while the thioether linkage improves solubility compared to ether analogs. Fluorine’s electron-withdrawing effects modulate aromatic ring reactivity, affecting electrophilic substitution patterns. These properties are quantified via HPLC retention times (e.g., 1.61 minutes under TFA-modified conditions) and partition coefficient assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thioaniline derivatives?

Discrepancies in activity (e.g., varying IC50 values across studies) may arise from differences in assay conditions (e.g., cell line specificity, incubation time). To address this:

  • Perform dose-response assays under standardized protocols.
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-reference with structural analogs (e.g., thieno-pyrimidine derivatives) to identify SAR trends .

Q. What methodologies optimize regioselectivity during functionalization of the aniline core?

Regioselective introduction of the thioether group is achieved via protecting group strategies (e.g., acetylating the aniline -NH2 to prevent undesired side reactions). For fluorinated benzylation, microwave-assisted synthesis reduces reaction time and improves yield. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
  • Analyze degradation products via LC-MS/MS to identify hydrolytic or oxidative pathways.
  • Compare with stability data from structurally related compounds (e.g., 3,5-dimethyl-N-(2,2,2-trifluoroethyl)aniline) to infer degradation mechanisms .

Q. What advanced techniques elucidate the compound’s interaction with cytochrome P450 enzymes?

  • Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in vitro to assess metabolism.
  • Perform kinetic isotope effect (KIE) studies with deuterated analogs to identify rate-limiting steps.
  • Map binding poses via X-ray crystallography or molecular dynamics simulations .

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